

Measuring DP1 Receptor Activity In Vitro: Application Notes and Protocols

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Compound of Interest		
Compound Name:	DP-1	
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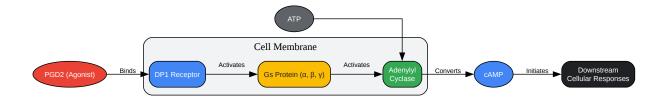
These application notes provide a comprehensive overview of the principles and methodologies for measuring the activity of the Prostaglandin D2 Receptor 1 (DP1) in vitro. The DP1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including sleep regulation, allergic responses, and inflammation.[1][2] Accurate measurement of its activity is essential for the discovery and development of novel therapeutics targeting this receptor.

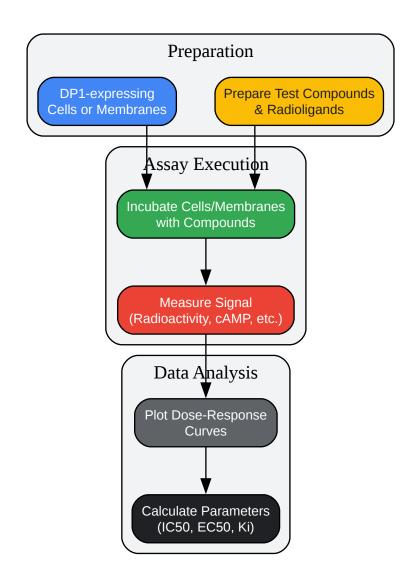
Introduction to DP1 Receptor Function

The DP1 receptor is activated by its endogenous ligand, Prostaglandin D2 (PGD2).[3] Upon activation, the receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[1] This second messenger then initiates a downstream signaling cascade. Understanding this pathway is key to designing and interpreting in vitro assays.

DP1 Receptor Signaling Pathway







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